[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE: is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a pyrazolopyrimidine core substituted with a difluoromethyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-chloro-4-fluorobenzyl group through a nucleophilic substitution reaction.
Synthesis of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core is synthesized separately, often involving cyclization reactions of appropriate precursors.
Coupling of Intermediates: The piperazine intermediate is then coupled with the pyrazolopyrimidine core using suitable coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE: can be compared with other similar compounds, such as:
2-Chloro-4-fluorobenzyl bromide: A related compound with similar structural features but different reactivity and applications.
1-Chloro-2,4-difluorobenzene: Another compound with a similar benzyl group but different functional groups and properties.
These comparisons highlight the unique structural features and reactivity of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE , making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C25H21ClF3N5O |
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Molecular Weight |
499.9 g/mol |
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C25H21ClF3N5O/c26-20-12-18(27)7-6-17(20)15-32-8-10-33(11-9-32)25(35)19-14-30-34-22(23(28)29)13-21(31-24(19)34)16-4-2-1-3-5-16/h1-7,12-14,23H,8-11,15H2 |
InChI Key |
KCGQLZJFYZRLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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